![molecular formula C12H15FN2O5S B2519798 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine CAS No. 2418708-42-4](/img/structure/B2519798.png)
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is a pyridine-based compound that has garnered attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Wirkmechanismus
The mechanism of action of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is not well-understood. However, studies have suggested that it may act as a nucleophile and react with various electrophilic species.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine. However, studies have suggested that it may have potential as a tool for studying protein-protein interactions and may have applications in the development of fluorescent probes for imaging cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One potential advantage of using 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine in lab experiments is its potential as a tool for studying protein-protein interactions. Additionally, its use in the synthesis of fluorescent probes for imaging cellular processes may provide a useful tool for researchers. However, limitations include its limited availability and the lack of information on its mechanism of action and potential side effects.
Zukünftige Richtungen
For research related to 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine may include further investigation of its mechanism of action and potential applications in the development of fluorescent probes for imaging cellular processes. Additionally, its potential as a tool for studying protein-protein interactions may warrant further exploration. Further research may also focus on developing improved synthesis methods for this compound and exploring its potential limitations and side effects.
Synthesemethoden
The synthesis of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been described in a few studies. One method involves the reaction of 5-aminopyridine-3-sulfonic acid with 2-methyloxan-4-yl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide and triethylamine to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been studied for its potential applications in various scientific research fields. One study investigated its use as a reagent for the synthesis of pyridine-based compounds with potential biological activity. Another study explored its use in the synthesis of fluorescent probes for imaging cellular processes. Additionally, this compound has been studied for its potential as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
3-fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-8-4-10(2-3-19-8)15-12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-8,10H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLRNTBZKBNPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
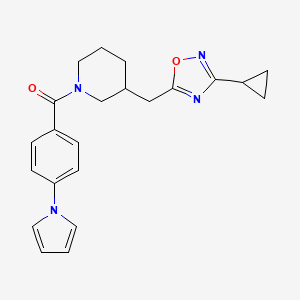
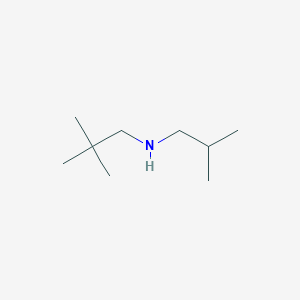
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
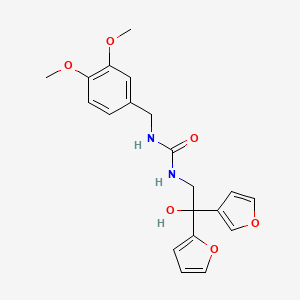
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
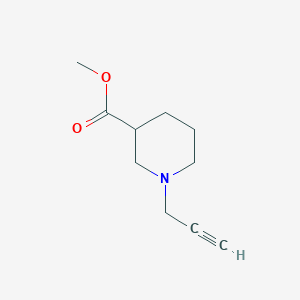
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)
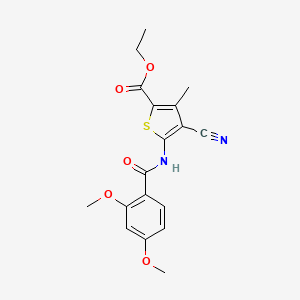
![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)